Sitagliptin-d4 Phosphate Sitagliptin-d4 Phosphate A trizolopyrazine dipeptidyl peptidase IV inhibitor. It has recently been approved for the therapy of type II diabetes.

Brand Name: Vulcanchem
CAS No.: 1432063-88-1
VCID: VC3045220
InChI: InChI=1S/C16H15F6N5O.HO4P.H/c17-10-6-12(19)11(18)4-8(10)3-9(23)5-14(28)26-1-2-27-13(7-26)24-25-15(27)16(20,21)22;1-4-5(2)3;/h4,6,9H,1-3,5,7,23H2;1H;/t9-;;/m1../s1/i1D2,2D2;;
SMILES: [H].C1CN2C(=NN=C2C(F)(F)F)CN1C(=O)CC(CC3=CC(=C(C=C3F)F)F)N.OOP(=O)=O
Molecular Formula: C16H17F6N5O5P
Molecular Weight: 508.33 g/mol

Sitagliptin-d4 Phosphate

CAS No.: 1432063-88-1

Cat. No.: VC3045220

Molecular Formula: C16H17F6N5O5P

Molecular Weight: 508.33 g/mol

* For research use only. Not for human or veterinary use.

Sitagliptin-d4 Phosphate - 1432063-88-1

Specification

CAS No. 1432063-88-1
Molecular Formula C16H17F6N5O5P
Molecular Weight 508.33 g/mol
Standard InChI InChI=1S/C16H15F6N5O.HO4P.H/c17-10-6-12(19)11(18)4-8(10)3-9(23)5-14(28)26-1-2-27-13(7-26)24-25-15(27)16(20,21)22;1-4-5(2)3;/h4,6,9H,1-3,5,7,23H2;1H;/t9-;;/m1../s1/i1D2,2D2;;
Standard InChI Key CUFRPSLDGPIQBE-JBNLRCFGSA-N
Isomeric SMILES [H].[2H]C1(C(N2C(=NN=C2C(F)(F)F)CN1C(=O)C[C@@H](CC3=CC(=C(C=C3F)F)F)N)([2H])[2H])[2H].OOP(=O)=O
SMILES [H].C1CN2C(=NN=C2C(F)(F)F)CN1C(=O)CC(CC3=CC(=C(C=C3F)F)F)N.OOP(=O)=O
Canonical SMILES [H].C1CN2C(=NN=C2C(F)(F)F)CN1C(=O)CC(CC3=CC(=C(C=C3F)F)F)N.OOP(=O)=O

Introduction

Sitagliptin-d4 phosphate is a deuterium-labeled derivative of sitagliptin phosphate, a well-known dipeptidyl peptidase-4 (DPP-4) inhibitor. It is primarily utilized in research and drug development due to its unique isotopic labeling, which aids in pharmacokinetic and metabolic studies. The compound is identified by the CAS number 1432063-88-1, with a molecular formula of C16H14D4F6N5O5PC_{16}H_{14}D_{4}F_{6}N_{5}O_{5}P and a molecular weight of 509.33 g/mol .

Mechanism of Action

Sitagliptin-d4 phosphate functions as a potent DPP-4 inhibitor, similar to its parent compound sitagliptin phosphate. By inhibiting DPP-4, it prevents the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). This results in:

  • Increased insulin secretion in response to meals.

  • Suppressed glucagon release from pancreatic alpha cells.
    These effects contribute to improved glycemic control .

IC50 Value

The compound exhibits an IC50 of 19 nM in Caco-2 cell extracts, demonstrating its high potency as a DPP-4 inhibitor .

Applications

Sitagliptin-d4 phosphate is primarily used for:

  • Pharmacokinetic Studies: The deuterium labeling allows researchers to trace the compound's absorption, distribution, metabolism, and excretion with high precision.

  • Drug Development: It serves as a reference compound for studying the pharmacodynamics of DPP-4 inhibitors and their metabolic profiles .

Deuterium Substitution and Its Implications

Deuterium substitution is a technique where hydrogen atoms are replaced with deuterium, a stable isotope of hydrogen. This modification can:

  • Alter the metabolic pathways of drugs.

  • Reduce the rate of oxidative metabolism.

  • Enhance the compound's half-life without significantly affecting its pharmacodynamics.

In the case of sitagliptin-d4 phosphate, deuteration improves its stability in biological systems and provides an invaluable tool for studying drug interactions and metabolism .

Stability and Metabolism

Studies have shown that incorporating stable isotopes like deuterium into drug molecules can significantly impact their pharmacokinetics. Sitagliptin-d4 phosphate has been observed to exhibit similar pharmacological effects as sitagliptin phosphate while offering enhanced stability for experimental purposes .

Clinical Relevance

Although sitagliptin-d4 phosphate is not used clinically, its parent compound, sitagliptin phosphate, has demonstrated efficacy in reducing HbA1c levels and improving beta-cell function in patients with type 2 diabetes mellitus (T2DM). These findings underscore the importance of DPP-4 inhibitors in diabetes management .

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